molecular formula C13H11NO B11902885 4-(Quinolin-8-yl)but-2-enal

4-(Quinolin-8-yl)but-2-enal

Katalognummer: B11902885
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: JIVKWPXSLYFGTO-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Quinolin-8-yl)but-2-enal is a chemical compound that features a quinoline ring attached to a butenal group. The quinoline ring is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of the butenal group adds to the compound’s reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-8-yl)but-2-enal can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with aldehydes under specific conditions. For example, the reaction of quinoline-8-carbaldehyde with crotonaldehyde in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Quinolin-8-yl)but-2-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or further to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinoline carboxylic acids.

    Reduction: Quinoline alcohols or hydrocarbons.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Quinolin-8-yl)but-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Quinolin-8-yl)but-2-enal involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure without the butenal group, widely used in medicinal chemistry.

    4-(Quinolin-8-yl)but-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    8-Hydroxyquinoline: Contains a hydroxyl group, known for its metal-chelating properties.

Uniqueness

4-(Quinolin-8-yl)but-2-enal is unique due to the presence of both the quinoline ring and the butenal group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H11NO

Molekulargewicht

197.23 g/mol

IUPAC-Name

(E)-4-quinolin-8-ylbut-2-enal

InChI

InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2/b2-1+

InChI-Schlüssel

JIVKWPXSLYFGTO-OWOJBTEDSA-N

Isomerische SMILES

C1=CC2=C(C(=C1)C/C=C/C=O)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.